molecular formula C6H4F2O3S B13169055 3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride

3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride

Cat. No.: B13169055
M. Wt: 194.16 g/mol
InChI Key: MDBHNGMVDBJSFF-UHFFFAOYSA-N
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Description

3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride (CAS 23378-93-0) is a valuable chemical building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C6H4F2O3S and a molecular weight of 194.16 g/mol, features a sulfonyl fluoride group adjacent to a phenolic hydroxyl group, making it a versatile intermediate for constructing more complex molecules . The sulfonyl fluoride functional group is of significant interest in chemical biology and drug discovery, particularly in the development of covalent enzyme inhibitors and for activity-based protein profiling (ABPP). Its reactivity allows it to selectively target serine, threonine, and tyrosine residues in enzyme active sites, facilitating the study of protein function and the discovery of new therapeutic targets. Researchers utilize this compound to create targeted covalent inhibitors that can form stable bonds with their biological targets, potentially leading to high-efficacy probes and drugs. The presence of the hydroxyl group provides a secondary site for further chemical modification, enabling the synthesis of diverse compound libraries. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-fluoro-4-hydroxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBHNGMVDBJSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorine/Fluorine Exchange Fluorination of Chlorobenzenesulfonyl Fluoride

One of the most established methods for preparing fluorobenzenesulfonyl fluorides, including 3-fluoro-4-hydroxybenzene-1-sulfonyl fluoride, involves the chlorine/fluorine exchange reaction starting from the corresponding chlorobenzenesulfonyl fluoride. This process typically uses an alkali metal fluoride such as potassium fluoride as the fluorinating agent.

Key reaction parameters:

  • Starting material: 3-chloro-4-hydroxybenzene-1-sulfonyl fluoride or related chlorobenzenesulfonyl fluorides.
  • Fluorinating agent: Alkali metal fluorides, preferably potassium fluoride due to industrial viability; sodium, cesium, or rubidium fluoride are also applicable.
  • Solvent: High-boiling polar aprotic solvents such as anhydrous sulfolane or monoalkylethers of ethylene glycol.
  • Temperature: Reaction temperatures range from about 130 °C to 220 °C, with typical operations at 100–170 °C for several hours.
  • Pressure: Usually atmospheric, but can vary.
  • Additives: Tertiary amine sequestering agents are used to complex byproducts and improve reaction efficiency.

Typical procedure:

  • A mixture of the chlorobenzenesulfonyl fluoride, potassium fluoride, and a tertiary amine sequestering agent is heated in sulfolane at 100–170 °C for 4–12 hours.
  • After completion, the reaction mixture is cooled, filtered to remove salts, and the product is isolated by distillation under reduced pressure.
  • Yields vary depending on conditions but can reach up to 65–88% for related fluorobenzenesulfonyl fluorides.

Example data from patent literature:

Parameter Value/Condition
Starting material conc. 0.1 to 6 moles per liter of solvent
Alkali fluoride amount Stoichiometric to excess
Temperature 100–200 °C
Reaction time 4–12 hours
Solvent Anhydrous sulfolane
Yield 34–88% depending on conditions

This method is widely used industrially due to its robustness and scalability.

Electrochemical Fluorination Approaches

Recent advances have introduced electrochemical methods for synthesizing sulfonyl fluorides, including fluorobenzenesulfonyl fluorides. These methods offer milder conditions and environmentally friendly alternatives to traditional high-temperature fluorination.

Key features:

  • Starting from sulfinamides or thiols, electrochemical oxidation in the presence of nucleophilic fluoride sources (e.g., potassium fluoride) generates sulfonyl fluorides.
  • Reaction conditions involve constant current electrolysis with carbon cloth anodes and platinum cathodes in undivided cells.
  • Solvents such as acetonitrile with acidic aqueous phases are used.
  • Additives like pyridine can improve yields by acting as electron mediators or phase transfer catalysts.
  • Flow electrochemical reactors significantly reduce reaction times and improve conversion efficiency.

Representative yields and conditions:

Entry Deviation/Condition Yield (%)
1 Standard conditions (KF, pyridine) 80
2 Phenyl instead of benzoyl group 25
3 No electrical current No reaction

The electrochemical approach is promising for gram-scale synthesis and offers versatility for preparing diverse sulfonyl fluoride derivatives.

Other Synthetic Routes and Considerations

  • Direct fluorination of benzene sulfonyl derivatives with electrophilic fluorinating agents (e.g., Selectfluor) has been explored but often results in complex mixtures or low regioselectivity.
  • Formation of silyl enol ethers followed by fluorination has been used in related fluorohydroxy aromatic compounds but is less common for sulfonyl fluorides.
  • Catalysts such as tertiary amines and phase transfer catalysts improve reaction rates and selectivity in halogen exchange fluorination.
  • Reaction scale, solvent choice, and temperature control are critical for optimizing yield and purity.

Comparative Analysis of Preparation Methods

Method Starting Material Fluorinating Agent Conditions Advantages Disadvantages
Chlorine/Fluorine exchange Chlorobenzenesulfonyl fluoride Potassium fluoride 100–200 °C, sulfolane solvent High yield, industrially scalable High temperature, long reaction
Electrochemical fluorination Sulfinamides or thiols KF + electricity Room temp, acetonitrile/acidic aqueous phase Mild, environmentally friendly Requires electrochemical setup
Electrophilic fluorination Benzene sulfonyl derivatives Selectfluor or equivalents Low temp, organic solvents Potentially selective Expensive reagents, side products

Summary and Recommendations

The preparation of 3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride is most reliably achieved via the chlorine/fluorine exchange reaction using potassium fluoride and tertiary amine sequestering agents in high-boiling polar solvents like sulfolane at elevated temperatures. This method provides good yields and is well-documented in patent literature.

Emerging electrochemical methods offer promising alternatives with milder conditions and greener profiles, especially suitable for small to medium scale synthesis and rapid optimization.

For industrial or large-scale synthesis, the chlorination/fluorination exchange remains the method of choice due to its robustness and scalability. For research and specialty applications, electrochemical fluorination provides an innovative and efficient route.

Chemical Reactions Analysis

3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include sulfonic acids, sulfonamides, and substituted benzene derivatives .

Scientific Research Applications

3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride has diverse applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Chemical Biology: The compound is utilized in studying enzyme inhibition mechanisms and protein labeling.

    Medicinal Chemistry: It serves as a precursor for the development of pharmaceuticals and bioactive molecules.

    Industry: It is employed in the production of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This property makes it useful in enzyme inhibition, where it can form stable complexes with enzyme active sites, thereby inhibiting their activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 3-fluoro-4-hydroxybenzene-1-sulfonyl fluoride, highlighting differences in substituents, molecular formulas, and molecular weights:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride C₆H₄F₂O₃S 210.16 (calc.) -OH (4), -SO₂F (1), -F (3) Dual functional groups; high polarity
3-Chloro-4-fluorobenzenesulfonyl chloride C₆H₃Cl₂FO₂S 229.06 -Cl (1), -F (4), -SO₂Cl (1) Higher molecular weight; halogen-rich
3-Fluoro-4-methylbenzenesulfonyl chloride C₇H₆ClFO₂S 208.63 -CH₃ (4), -SO₂Cl (1), -F (3) Hydrophobic methyl group
4-Fluoro-3-nitrobenzenesulfonyl chloride C₆H₃ClFNO₄S 239.61 -NO₂ (3), -SO₂Cl (1), -F (4) Electron-withdrawing nitro group
3-Ethyl-1H-pyrazole-4-sulfonyl fluoride C₅H₇FN₂O₂S 178.18 Heterocyclic pyrazole, -SO₂F (4) Non-aromatic; heterocyclic scaffold

Key Observations :

  • Functional Group Diversity: The hydroxyl group in the target compound distinguishes it from analogs like 3-fluoro-4-methylbenzenesulfonyl chloride (methyl substituent) and 4-fluoro-3-nitrobenzenesulfonyl chloride (nitro group).
  • Halogen vs.
  • Heterocyclic Analogs: Compounds like 3-ethyl-1H-pyrazole-4-sulfonyl fluoride exhibit distinct electronic properties due to their non-aromatic heterocyclic structure, which may limit direct comparison in aromatic substitution reactions .

Biological Activity

3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound that has garnered attention in biochemical research due to its potential applications in enzyme inhibition and as a biochemical probe. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse sources.

The compound's chemical structure is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonyl fluoride moiety. The molecular formula is C6H4F2O3SC_6H_4F_2O_3S with a molecular weight of 194.2 g/mol. These functional groups contribute to its unique reactivity and biological properties.

PropertyValue
CAS No.2138256-08-1
Molecular FormulaC₆H₄F₂O₃S
Molecular Weight194.2 g/mol
Purity95%

3-Fluoro-4-hydroxybenzene-1-sulfonyl fluoride acts primarily as an enzyme inhibitor . The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to irreversible inhibition. This interaction modulates various biochemical pathways, making it a valuable tool in chemical biology.

Enzyme Targeting

The compound has been shown to interact with specific enzymes, particularly those involved in disease pathways. For instance, studies indicate that sulfonyl fluorides can selectively target serine residues in enzyme active sites, which is critical for their inhibitory action .

Biological Activity

Research indicates that 3-fluoro-4-hydroxybenzene-1-sulfonyl fluoride exhibits various biological activities:

  • Enzyme Inhibition : It serves as an effective inhibitor for several enzymes, including proteases and kinases.
  • Biochemical Probing : The compound is utilized in studies to understand enzyme mechanisms and protein interactions .
  • Potential Therapeutic Applications : Investigations suggest its role in drug discovery for diseases where specific enzyme inhibition is beneficial .

Case Studies

Several studies have highlighted the biological activity of sulfonyl fluorides, including 3-fluoro-4-hydroxybenzene-1-sulfonyl fluoride:

  • Enzyme Inhibition Studies : A study demonstrated the use of sulfonyl fluorides as activity-based probes to map protein interactions through mass spectrometry techniques. This approach revealed unreported interaction sites and provided insights into the mechanisms of action .
  • Therapeutic Potential : Research has explored the compound's potential in treating diseases by inhibiting specific enzymes involved in metabolic pathways. For example, inhibitors derived from sulfonyl fluorides have shown promise in cancer therapy by targeting tumor-associated enzymes .
  • Chemical Biology Applications : The compound has been incorporated into various experimental setups to elucidate enzyme dynamics and protein function, showcasing its versatility as a research tool .

Comparative Analysis with Similar Compounds

When compared to other sulfonyl fluorides, such as 3-chloro-5-hydroxybenzene-1-sulfonyl fluoride, 3-fluoro-4-hydroxybenzene-1-sulfonyl fluoride demonstrates distinct reactivity due to the presence of both fluorine and hydroxyl groups. This uniqueness allows it to engage differently with biological targets.

CompoundUnique Features
3-Fluoro-4-hydroxybenzene-1-sulfonyl fluorideContains both fluorine and hydroxyl groups
3-Chloro-5-hydroxybenzene-1-sulfonyl fluorideLacks hydroxyl group; different reactivity profile

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